1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea 1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea
Brand Name: Vulcanchem
CAS No.: 6298-33-5
VCID: VC18756983
InChI: InChI=1S/C18H16N2O2/c21-18(19-13-17-10-5-11-22-17)20-16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-12H,13H2,(H2,19,20,21)
SMILES:
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol

1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea

CAS No.: 6298-33-5

Cat. No.: VC18756983

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea - 6298-33-5

Specification

CAS No. 6298-33-5
Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
IUPAC Name 1-(furan-2-ylmethyl)-3-(3-phenylphenyl)urea
Standard InChI InChI=1S/C18H16N2O2/c21-18(19-13-17-10-5-11-22-17)20-16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-12H,13H2,(H2,19,20,21)
Standard InChI Key OJZLVCSSTHGBHF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)NCC3=CC=CO3

Introduction

Chemical Identity and Basic Properties

1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea belongs to the urea family, a class of organic compounds featuring a carbonyl group flanked by two amine groups. Its structure integrates a furan-2-ylmethyl moiety and a 3-phenylphenyl group, conferring unique electronic and steric properties. Key identifiers include:

PropertyValueSource
CAS Number6298-33-5
Molecular FormulaC18H16N2O2\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_2
Molecular Weight292.33 g/mol
ChEMBL IDCHEMBL2140953
NSC Number45945

Synonyms for this compound include MLS002608749, NSC45945, and HMS3078J19, reflecting its presence in diverse chemical registries .

Physicochemical Characteristics

  • LogP (Partition Coefficient): ~3.2, indicating moderate lipophilicity.

  • Hydrogen Bond Donors/Acceptors: 2 donors (urea NH groups) and 3 acceptors (urea carbonyl and furan oxygen) .

Experimental characterization via NMR and IR spectroscopy would clarify functional group interactions and confirm the proposed structure.

ParameterRecommendationSource
HandlingUse personal protective equipment; avoid inhalation
StorageKeep in a cool, dry environment
DisposalFollow local hazardous waste regulations

No acute toxicity data are available, necessitating caution during handling.

Future Research Directions

  • Synthetic Optimization: Develop scalable methods to improve yield and purity.

  • Biological Profiling: Screen against cancer cell lines and microbial pathogens.

  • Structure-Activity Relationships (SAR): Modify substituents to enhance potency or selectivity.

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